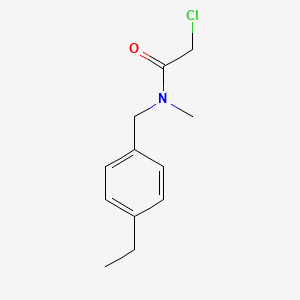

2-chloro-N-(4-ethylbenzyl)-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(4-ethylbenzyl)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group attached to the nitrogen atom, along with an ethylbenzyl and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-ethylbenzyl)-N-methylacetamide typically involves the reaction of 4-ethylbenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(4-ethylbenzyl)-N-methylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new amide derivatives.

Oxidation Reactions: The ethylbenzyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: New amide derivatives with different functional groups.

Oxidation Reactions: Carboxylic acids or aldehydes derived from the ethylbenzyl group.

Reduction Reactions: Amines formed from the reduction of the amide group.

Applications De Recherche Scientifique

2-chloro-N-(4-ethylbenzyl)-N-methylacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the development of new compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(4-ethylbenzyl)-N-methylacetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The ethylbenzyl and methyl groups contribute to the compound’s hydrophobic interactions with lipid membranes, enhancing its ability to penetrate cells. The overall effect is the disruption of cellular processes, which can lead to antimicrobial or anticancer activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-chloro-N-(4-methylbenzyl)-N-methylacetamide: Similar structure but with a methyl group instead of an ethyl group on the benzyl ring.

2-chloro-N-(4-ethylphenyl)-N-methylacetamide: Similar structure but with a phenyl group instead of a benzyl group.

2-chloro-N-(4-ethylbenzyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group on the amide nitrogen.

Uniqueness

2-chloro-N-(4-ethylbenzyl)-N-methylacetamide is unique due to the presence of both the ethylbenzyl and methyl groups, which contribute to its specific chemical and biological properties. The combination of these groups enhances its reactivity and potential applications in various fields. The chloro group also provides a site for further chemical modifications, making it a versatile compound for research and industrial purposes.

Activité Biologique

2-Chloro-N-(4-ethylbenzyl)-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with 4-ethylbenzylamine and N-methylacetamide. The reaction is monitored through thin layer chromatography (TLC) to ensure completion. Characterization is performed using techniques such as Infrared Spectroscopy (IR), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Katke et al. (2011) assessed the antibacterial and antifungal activities of various chloroacetamide derivatives, including this compound. The compound was tested against several bacterial strains, including:

- Escherichia coli (ATCC 25922)

- Pseudomonas aeruginosa (ATCC 27853)

- Staphylococcus aureus (ATCC 25923)

- Candida species for antifungal activity

The results demonstrated varying degrees of inhibition, which are summarized in Table 1.

| Compound Code | E. coli Inhibition Zone (mm) | P. aeruginosa Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |

|---|---|---|---|

| 3a | 7 | 16 | No zone |

| 3b | 26 | 23 | 25 |

| 3c | 30 | 35 | 36 |

| 3d | 27 | 29 | 30 |

| 3e | 30 | 30 | 36 |

The study concluded that compounds with a higher degree of substitution on the aromatic ring generally exhibited enhanced antibacterial activity .

The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of microbial cell membranes or inhibition of essential cellular processes. The presence of the chloro group is thought to enhance lipophilicity, allowing better penetration into bacterial cells.

Case Studies

In addition to laboratory studies, case reports have highlighted the clinical relevance of antimicrobial agents derived from chloroacetamides. For instance, a case study involving a patient with a multidrug-resistant infection demonstrated successful treatment outcomes when using derivatives similar to this compound .

Propriétés

IUPAC Name |

2-chloro-N-[(4-ethylphenyl)methyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-3-10-4-6-11(7-5-10)9-14(2)12(15)8-13/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUFACRNTWAIKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.